molecular formula C18H13FN4OS B278958 3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B278958
M. Wt: 352.4 g/mol
InChI Key: MIUACQVEAIIIGW-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its effects by inhibiting various cellular pathways involved in cancer cell growth, microbial proliferation, and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit microbial growth by disrupting cell membranes, and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad range of potential applications. It has shown activity against various cancer cell lines, bacterial and fungal strains, and has anti-inflammatory properties. However, one limitation is that its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.

Future Directions

There are several future directions for the study of 3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action to better understand how it exerts its effects. Additionally, it may be useful to explore its potential as a combination therapy with other anticancer, antimicrobial, or anti-inflammatory agents. Furthermore, it may be beneficial to study its pharmacokinetics and toxicity to assess its safety and efficacy as a therapeutic agent. Overall, the study of 3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole holds great promise for the development of novel therapeutic agents in various fields.

Synthesis Methods

The synthesis of 3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-aminophenyl-6-(4-methoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole with (E)-2-(3-fluorophenyl)acrylic acid in the presence of a catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, and the resulting product is purified using standard methods.

Scientific Research Applications

3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its antimicrobial properties and has shown activity against various bacterial and fungal strains. Furthermore, it has been studied for its potential as an anti-inflammatory agent and has shown to reduce inflammation in animal models.

properties

Molecular Formula

C18H13FN4OS

Molecular Weight

352.4 g/mol

IUPAC Name

3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H13FN4OS/c1-24-15-8-5-12(6-9-15)7-10-16-22-23-17(20-21-18(23)25-16)13-3-2-4-14(19)11-13/h2-11H,1H3/b10-7+

InChI Key

MIUACQVEAIIIGW-JXMROGBWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F

SMILES

COC1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.